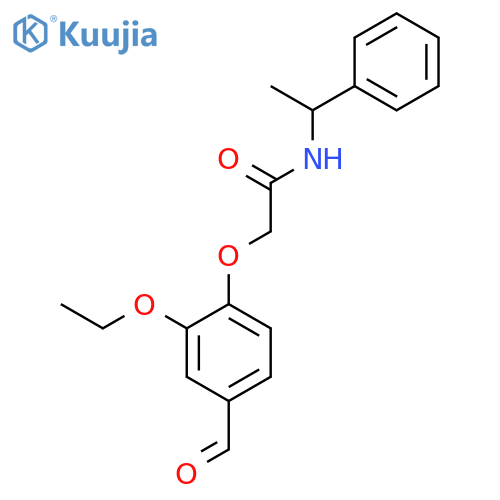Cas no 881602-71-7 (2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide)

2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide
- 881602-71-7
- 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide
- STK350714
- 2-(2-ETHOXY-4-FORMYLPHENOXY)-N~1~-(1-PHENYLETHYL)ACETAMIDE
- EN300-230626
- CS-0299310
- AKOS000313567
- BBL040577
-
- MDL: MFCD07361900
- インチ: InChI=1S/C19H21NO4/c1-3-23-18-11-15(12-21)9-10-17(18)24-13-19(22)20-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,20,22)
- InChIKey: LHHYDPIYPJZREW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 327.14705815Da
- どういたいしつりょう: 327.14705815Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230626-10.0g |
881602-71-7 | 95% | 10.0g |
$3131.0 | 2024-06-20 | ||
| Enamine | EN300-230626-1g |
881602-71-7 | 1g |
$728.0 | 2023-09-15 | |||
| Enamine | EN300-230626-10g |
881602-71-7 | 10g |
$3131.0 | 2023-09-15 | |||
| Enamine | EN300-230626-1.0g |
881602-71-7 | 95% | 1.0g |
$728.0 | 2024-06-20 | ||
| Enamine | EN300-230626-0.05g |
881602-71-7 | 95% | 0.05g |
$612.0 | 2024-06-20 | ||
| Enamine | EN300-230626-0.25g |
881602-71-7 | 95% | 0.25g |
$670.0 | 2024-06-20 | ||
| Enamine | EN300-230626-2.5g |
881602-71-7 | 95% | 2.5g |
$1428.0 | 2024-06-20 | ||
| Enamine | EN300-230626-5.0g |
881602-71-7 | 95% | 5.0g |
$2110.0 | 2024-06-20 | ||
| Enamine | EN300-230626-0.5g |
881602-71-7 | 95% | 0.5g |
$699.0 | 2024-06-20 | ||
| Enamine | EN300-230626-5g |
881602-71-7 | 5g |
$2110.0 | 2023-09-15 |
2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 881602-71-7 and Product Name: 2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide
The compound with the CAS number 881602-71-7 and the product name 2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including an ethoxy moiety, a formyl group, and a phenyl ethyl chain, makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds that exhibit promising biological activities. The compound in question, 2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide, has been extensively studied for its pharmacological properties. Specifically, its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic contexts. The formyl group within the molecule is particularly noteworthy, as it can participate in hydrogen bonding and other forms of molecular recognition, which are crucial for drug-receptor interactions.
One of the most compelling aspects of this compound is its structural diversity, which allows for a wide range of modifications. Researchers have been exploring derivatives of this molecule to enhance its pharmacological efficacy and reduce potential side effects. The ethoxy substituent, for instance, can influence the solubility and metabolic stability of the compound, while the phenyl ethyl chain may contribute to binding affinity and selectivity. These features make it an attractive candidate for further development in areas such as oncology, neurology, and anti-inflammatory therapies.
Recent studies have highlighted the importance of molecular scaffolds that can be easily modified to optimize biological activity. The compound 2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide fits well within this paradigm. By leveraging computational methods and high-throughput screening techniques, researchers have been able to identify promising analogs that exhibit enhanced potency and selectivity. These efforts have led to several patents and publications detailing novel derivatives with improved pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been particularly useful in constructing the complex framework of the molecule. The synthesis process also emphasizes green chemistry principles to minimize waste and improve sustainability.
Beyond its synthetic significance, this compound has attracted interest due to its potential therapeutic applications. Preclinical studies have demonstrated that derivatives of this scaffold exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For example, some analogs have shown promise in inhibiting kinases associated with cancer cell proliferation. Additionally, the molecule's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.
The development of new drugs often involves a rigorous evaluation process to assess safety and efficacy. The compound 2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide is no exception. Researchers are employing advanced techniques such as molecular dynamics simulations and enzyme assays to understand its mechanism of action at a molecular level. These studies provide valuable insights into how the compound interacts with biological targets and how these interactions can be optimized.
In conclusion, the compound with CAS number 881602-71-7 and product name 2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide represents a significant contribution to pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new derivatives and applications, this compound is poised to play a crucial role in the development of next-generation therapeutics.
881602-71-7 (2-(2-Ethoxy-4-formyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide) 関連製品
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 1931548-81-0(rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid)
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)
- 1227564-44-4((6-Amino-3-bromopyridin-2-yl)methanol)
- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)
- 1553426-12-2(4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)
- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)
